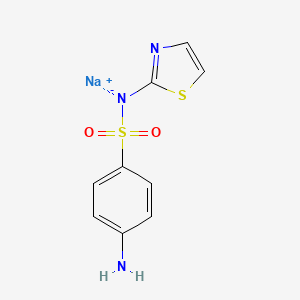

Sulfathiazole sodium

Übersicht

Beschreibung

Sulfathiazole sodium is a short-acting sulfa drug. It was a common oral and topical antibiotic until less toxic alternatives were discovered . It is no longer used in humans . Sulfathiazole is added to the diet of laboratory animals to inhibit folate formation by gut bacteria .

Synthesis Analysis

New forms of sulfathiazole have been synthesized with 4-aminobenzamide and 2,4-dinitrobenzoic acid . These new forms are characterized by single crystal X-ray diffraction, infrared spectroscopy, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) .Molecular Structure Analysis

Sulfathiazole has a molecular structure of C9H9N3O2S2 and a molecular weight of 255.3 g/mol . It exists in various forms (polymorphs) and the imine tautomer is dominant in solid samples .Chemical Reactions Analysis

Sulfathiazole forms a colored product by coupling with p-DMAB (5×10-2M) in the presence of a buffer solution (pH 2.2) and temperature 25°C . The spectrum of the formed colored product shows a maximum absorption at 451 nm .Physical And Chemical Properties Analysis

Sulfathiazole sodium is a solid . It has a molecular weight of 277.3 g/mol . It has a solubility of 59 mg/mL in DMSO .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent

Sulfathiazole is an antimicrobial belonging to the family of sulfonamides, which were the first antibiotics to be discovered . It is effective against a wide range of gram-positive and gram-negative pathogenic microorganisms .

Veterinary Medicine

Although no longer used in humans, Sulfathiazole Sodium is used in cattle . This application is particularly important in the prevention and treatment of bacterial infections in livestock.

Drug Solubility Enhancement

Sulfathiazole Sodium has low aqueous solubility, requiring high doses for its administration . Research has been conducted to improve its solubility, which would mean not having to administer such high doses in its treatment .

Drug Delivery System

Montmorillonite, a natural, low-cost, non-toxic, biocompatible clay with a high adsorption capacity, is potentially useful as a nanocarrier to design Sulfathiazole Sodium dosage forms . The interaction between the drug and the clay mineral has been studied to improve the drug’s biopharmaceutical profile .

Antibacterial Activity Evaluation

New sulfonamides have been synthesized by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of Sulfathiazole Sodium . These new sulfonamides were selectively effective against various Staphylococcus aureus strains .

Molecular Modeling Studies

Molecular modeling studies have been conducted to rationalize the activity of the three most active compounds against S. aureus . These studies help in understanding the binding hypotheses within the catalytic site of Staphylococcus aureus dihydropteroate synthase, the validated target enzyme of sulfonamides .

Wirkmechanismus

Target of Action

Sulfathiazole sodium primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

Sulfathiazole sodium acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, sulfathiazole sodium disrupts the biosynthesis of folic acid in bacteria . Folic acid is a vital cofactor in the synthesis of nucleic acids. Therefore, its depletion leads to impaired DNA synthesis and ultimately, bacterial cell death .

Pharmacokinetics

As a sulfa drug, it is known to be well-absorbed orally and widely distributed throughout the body . Its bioavailability is likely influenced by factors such as dosage form, patient characteristics, and concomitant medications.

Result of Action

The inhibition of folic acid synthesis by sulfathiazole sodium results in the death of bacterial cells . This is because the bacteria are unable to replicate their DNA without the necessary folic acid . Therefore, sulfathiazole sodium is effective against a wide range of gram-positive and gram-negative pathogenic microorganisms .

Action Environment

The action, efficacy, and stability of sulfathiazole sodium can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides Additionally, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution

Safety and Hazards

Sulfathiazole sodium is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Eigenschaften

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N3O2S2.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-6H,10H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIJGCIVKLITQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N3NaO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72-14-0 (Parent) | |

| Record name | Sulfathiazole sodium [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6051724 | |

| Record name | Sulfathiazole sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfathiazole sodium | |

CAS RN |

144-74-1 | |

| Record name | Sulfathiazole sodium [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-N-2-thiazolyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfathiazole sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfathiazole sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFATHIAZOLE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV16N742VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

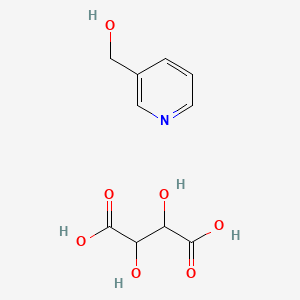

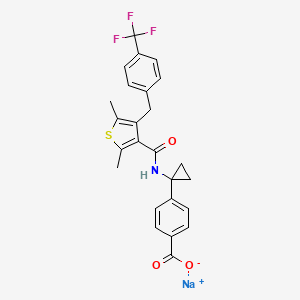

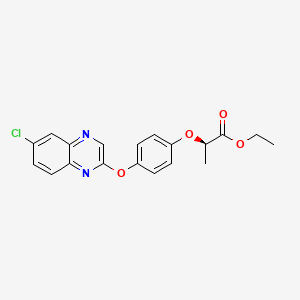

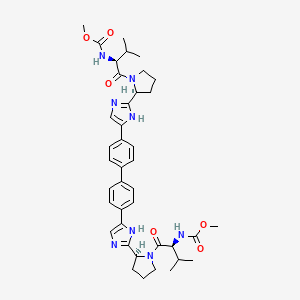

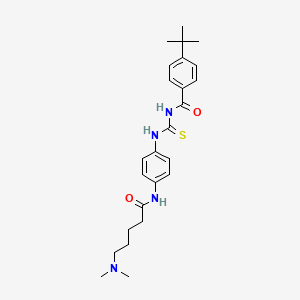

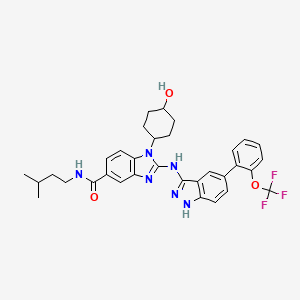

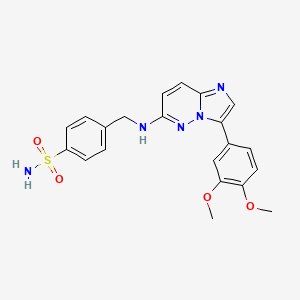

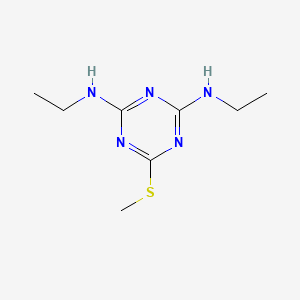

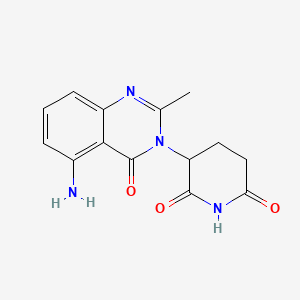

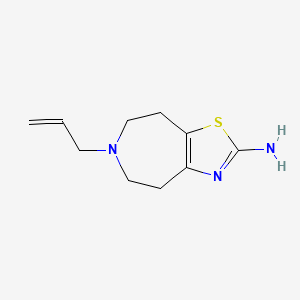

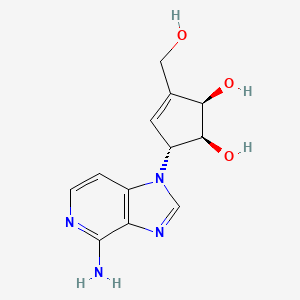

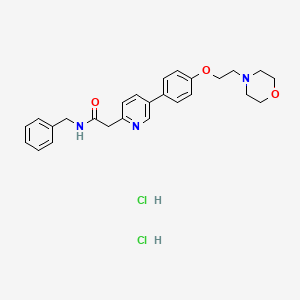

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.